BenchChemオンラインストアへようこそ!

(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Analytical Chemistry Compound Identity Verification Mass Spectrometry

(E)-5-(2-Ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one (CAS 370856-30-7) is a synthetic small-molecule screening compound that belongs to the 5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one chemotype. This compound features a thiazol-4(5H)-one core substituted at the 2-position with a 4-phenylpiperazin-1-yl moiety and at the 5-position with a 2-ethoxybenzylidene group in the E-configuration.

Molecular Formula C22H23N3O2S
Molecular Weight 393.51
CAS No. 370856-30-7
Cat. No. B2780174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
CAS370856-30-7
Molecular FormulaC22H23N3O2S
Molecular Weight393.51
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3O2S/c1-2-27-19-11-7-6-8-17(19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3/b20-16+
InChIKeyGOKDLZXVJRWXTO-CAPFRKAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-5-(2-Ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one (CAS 370856-30-7): Procurement-Relevant Compound Identity and Class Profile


(E)-5-(2-Ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one (CAS 370856-30-7) is a synthetic small-molecule screening compound that belongs to the 5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one chemotype . This compound features a thiazol-4(5H)-one core substituted at the 2-position with a 4-phenylpiperazin-1-yl moiety and at the 5-position with a 2-ethoxybenzylidene group in the E-configuration . The thiazolone-phenylpiperazine scaffold is recognized in medicinal chemistry for its association with anti-inflammatory activity, with structurally related thiazolyl-N-phenyl piperazines demonstrating 44–74.1% inhibition in carrageenin-induced mouse paw edema models [1]. As a ChemDiv screening library member (compound ID IB07-6507), this compound is supplied with a typical purity specification of ≥95% . Critical Note: High-strength, direct head-to-head differential bioactivity data against specific comparators are currently absent from the peer-reviewed literature for this exact compound. The differentiation evidence presented below relies on quantifiable physicochemical property comparisons and class-level activity inference.

Why Generic Substitution Fails for (E)-5-(2-Ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Structural Determinants of Pharmacological Differentiation


Within the 5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one series, simple interchange of analogs is not scientifically justified because the benzylidene substituent at the 5-position is a primary determinant of lipophilicity, electronic character, and target engagement potential. In the broader class of thiazolyl-N-phenyl piperazines, anti-inflammatory activity has been explicitly shown to be influenced by structural characteristics of the synthesized compounds, with potency varying across a range of 44–74.1% inhibition [1]. The 2-ethoxy substitution on the benzylidene ring of CAS 370856-30-7 introduces a distinct combination of hydrogen-bond acceptor capacity, steric bulk, and predicted logP/logD values (logP = 4.48, logD = 4.48, logSw = -5.42) compared to the unsubstituted benzylidene analog (MW 349.45, C20H19N3OS) and the 2-methoxybenzylidene derivative (MW 379.5, C21H21N3O2S) . These physicochemical differences have direct consequences for membrane permeability, protein binding, and assay compatibility, meaning that procurement decisions cannot default to the closest available or cheapest in-class compound without compromising experimental reproducibility.

Quantitative Differentiation Evidence for (E)-5-(2-Ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one (CAS 370856-30-7) Versus Closest Analogs


2-Ethoxy vs. Unsubstituted Benzylidene: Molecular Weight and Formula Differentiation for Analytical Identity Confirmation

CAS 370856-30-7 is unequivocally distinguishable from its most direct structural analog, (E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one (CAS 304889-84-7), by molecular weight and elemental composition. The target compound bears a 2-ethoxy substituent (C22H23N3O2S, MW 393.51) , whereas the unsubstituted benzylidene analog possesses only a phenyl ring at the 5-benzylidene position (C20H19N3OS, MW 349.45) . This constitutes a mass difference of +44.06 Da (C2H4O), providing a definitive parameter for LC-MS or HRMS identity confirmation and purity assessment.

Analytical Chemistry Compound Identity Verification Mass Spectrometry

Predicted Lipophilicity (logP/logD) Differentiation: 2-Ethoxybenzylidene Versus 2-Methoxybenzylidene Analog

The predicted logP and logD values for the target compound are 4.48 (both logP and logD at physiological pH) . While experimentally determined logP/logD values for the 2-methoxybenzylidene analog (CAS 848208-68-4) are not publicly available, the structural replacement of the 2-ethoxy group (-OCH2CH3) with a 2-methoxy group (-OCH3) reduces the hydrocarbon chain by one methylene unit, which is expected to lower logP by approximately 0.3–0.5 units based on established fragment-based lipophilicity contribution rules. The target compound also carries a calculated logSw of -5.42 and a polar surface area (PSA) of 83.72 Ų , parameters that directly influence aqueous solubility and membrane permeation in cellular assays.

Lipophilicity ADME Prediction Physicochemical Profiling

Class-Level Anti-Inflammatory Activity Inference: Thiazolyl-N-Phenyl Piperazine Scaffold Potency Range

Although no direct bioassay data are available for CAS 370856-30-7, the thiazolyl-N-phenyl piperazine scaffold to which it belongs has been characterized for anti-inflammatory activity in a standardized in vivo model. A series of thiazolyl-N-phenyl piperazine derivatives demonstrated 44–74.1% inhibition of carrageenin-induced mouse paw edema [1]. The study authors explicitly noted that anti-inflammatory activity was influenced by structural characteristics of the synthesized compounds [1]. The 2-ethoxybenzylidene substitution on the target compound represents a distinct structural variation within this activity range, and its lipophilic character (logP 4.48) places it among the more lipophilic members of this chemotype, a physicochemical parameter that was correlated with biological activity in the QSAR analysis of this series [1].

Anti-inflammatory Activity In Vivo Pharmacology Structure-Activity Relationship

Polar Surface Area and Hydrogen-Bond Acceptor Count: Differentiation from Heteroaryl-Substituted Analogs

The target compound possesses a polar surface area (PSA) of 83.72 Ų and 5 hydrogen-bond acceptor atoms . In contrast, the thiophen-2-ylmethylidene analog (MW 355.5, C18H17N3OS2) introduces a sulfur-containing heteroaryl group that alters the PSA and hydrogen-bonding profile. The 2-ethoxybenzylidene compound's PSA of 83.72 Ų falls within the favorable range for CNS druglikeness (PSA < 90 Ų) while maintaining 5 H-bond acceptors, compared to the thiophene analog which adds a sulfur atom and may exhibit different PSA characteristics. The ethoxy oxygen contributes to both PSA and H-bond acceptor count while providing a rotatable bond (6 rotatable bonds total in the target compound) , a feature absent in the unsubstituted benzylidene analog.

Medicinal Chemistry Druglikeness Physicochemical Property Space

Vendor Purity Specification: Target Compound vs. Unsubstituted Benzylidene Analog

The target compound is supplied with a typical purity specification of ≥95% . By comparison, the unsubstituted benzylidene analog (CAS 304889-84-7) is available with a certified purity of 98% from Bidepharm, supported by QC documentation including NMR, HPLC, or GC analysis . For the 2-methoxybenzylidene analog (CAS 848208-68-4), purity specifications are not explicitly published on major vendor platforms . The availability of a 98% purity grade for CAS 304889-84-7 means that researchers requiring the highest purity for quantitative pharmacology may prefer this analog, but only if the unsubstituted benzylidene scaffold is acceptable for the biological hypothesis being tested.

Compound Quality Control Procurement Specification Screening Library Integrity

Screening History Context: Differential Bioassay Exposure Across 5-Benzylidene Analogs

The 2-methoxybenzylidene analog (CAS 848208-68-4) has been profiled in multiple high-throughput screening campaigns at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School), including assays for HCMV UL50 inhibitors, KSHV latent infection modulators, and GIV GBA-motif interaction inhibitors . In contrast, no public bioassay records exist for the target compound CAS 370856-30-7 in major screening databases (PubChem, ChEMBL, BindingDB). This differential screening exposure means that the target compound represents a less-charted region of chemical space within the 5-benzylidene-thiazolone series, offering potential for novel target discovery that is not available with the more extensively screened 2-methoxy analog.

High-Throughput Screening Bioassay Annotation Compound Re-purposing

Best-Fit Research and Industrial Application Scenarios for (E)-5-(2-Ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one (CAS 370856-30-7)


De Novo Phenotypic Screening for Anti-Inflammatory Lead Identification

The thiazolyl-N-phenyl piperazine scaffold has established in vivo anti-inflammatory activity in the carrageenin-induced paw edema model (44–74.1% inhibition range) . CAS 370856-30-7, with its distinct 2-ethoxybenzylidene substitution, represents an unprofiled member of this pharmacologically validated series. Procurement is warranted for phenotypic screening programs aiming to identify novel anti-inflammatory leads with unique IP positions, as this compound occupies a structural niche (logP 4.48, PSA 83.72 Ų) that has not been exhaustively characterized in published bioassays.

Physicochemical Property-Based Lead Optimization and SAR Expansion

The 2-ethoxy substitution provides a defined lipophilicity increment (estimated ΔlogP ≈ +0.3–0.5 versus the 2-methoxy analog) while maintaining a CNS-favorable PSA of 83.72 Ų . This compound is therefore suitable as a reference point in structure-activity relationship (SAR) studies exploring the impact of alkoxy chain length on target potency, selectivity, and ADME parameters within the 5-benzylidene-thiazolone series. Its 6 rotatable bonds also offer greater conformational sampling than the unsubstituted benzylidene analog (estimated 4 rotatable bonds) , providing a distinct entropic contribution to binding thermodynamics.

Screening Library Diversification: Filling the 2-Alkoxybenzylidene Niche

Commercial screening libraries frequently contain the 2-methoxybenzylidene analog (CAS 848208-68-4) and the unsubstituted benzylidene analog (CAS 304889-84-7) , but the 2-ethoxy derivative is comparatively underrepresented. Adding CAS 370856-30-7 to a screening collection diversifies the 5-benzylidene substitution matrix by introducing the ethoxy pharmacophore, which has distinct electronic (ethoxy σp = -0.24 vs. methoxy σp = -0.27) and steric parameters. This diversification strategy is supported by the established SAR principle that alkoxy substituent variation modulates biological activity in thiazole-containing compound series [1].

CNS Drug Discovery Programs Requiring Defined PSA and Lipophilicity Windows

With a predicted PSA of 83.72 Ų (below the 90 Ų CNS druglikeness threshold) and logP of 4.48 , CAS 370856-30-7 occupies a property space compatible with CNS drug discovery. The 4-phenylpiperazine moiety is a privileged structure in CNS pharmacology, and the thiazolone core provides metabolic stability advantages compared to ester or amide linkages. Procurement of this compound is indicated for CNS-targeted screening cascades where the combination of a phenylpiperazine pharmacophore and a lipophilic yet PSA-compliant substitution pattern is desired.

Quote Request

Request a Quote for (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.